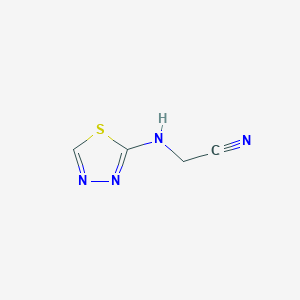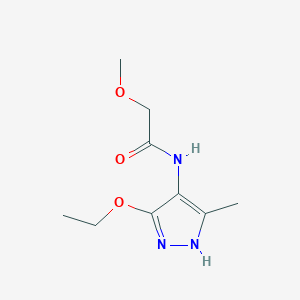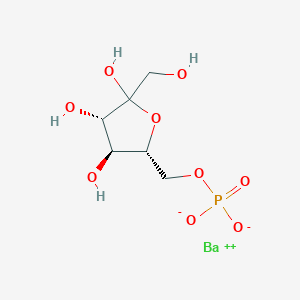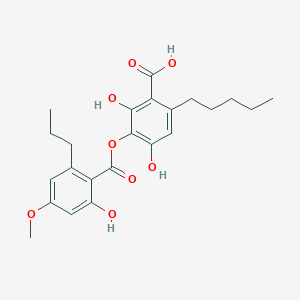![molecular formula C9H11NO4 B13797536 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol is an organic compound characterized by the presence of a benzodioxole ring substituted with an amino group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzodioxole, which undergoes a series of reactions to introduce the amino and ethanol groups.
Chloromethylation: The benzodioxole is first chloromethylated to introduce a chloromethyl group.
Nitrile Formation: The chloromethylated product is then converted to a nitrile using sodium cyanide.
Hydrolysis and Reduction: The nitrile is hydrolyzed to form an amide, which is subsequently reduced to the corresponding amine.
Ethanol Introduction: Finally, the amine is reacted with ethylene oxide to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Safety measures are also implemented to handle hazardous reagents like sodium cyanide.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups like amines or amides.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, amides.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole-5-ethanol: Similar structure but lacks the amino group.
2-(1,3-Benzodioxol-5-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol moiety.
1,3-Benzodioxole-5-propanoic acid: Features a propanoic acid group.
Uniqueness
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol is unique due to the presence of both an amino group and an ethanol moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-[(6-amino-1,3-benzodioxol-5-yl)oxy]ethanol |
InChI |
InChI=1S/C9H11NO4/c10-6-3-8-9(14-5-13-8)4-7(6)12-2-1-11/h3-4,11H,1-2,5,10H2 |
Clave InChI |
OEUACZRWIBPKIJ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)N)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)






![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)


![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)

